molecular formula C18H19Cl2NO3S B2562975 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1203110-03-5

2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2562975
CAS No.: 1203110-03-5
M. Wt: 400.31
InChI Key: NETBXGFFTVWONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide (CAS RN: 324546-10-3; Molecular Formula: C 13 H 15 Cl 2 NO 3 ) is a synthetic specialty chemical of significant interest in pharmacological and agrochemical research. Its molecular structure integrates a 2,4-dichlorophenoxyacetamide moiety, a motif known for its potent biological activity. In agricultural science, the 2,4-dichlorophenoxy group is the defining structure of the widely used auxin-mimicking herbicide 2,4-D, which kills broadleaf weeds by inducing uncontrolled growth . This suggests potential research applications for this compound in developing novel herbicidal agents or in studying plant growth regulation mechanisms. Concurrently, in pharmaceutical research, structurally related compounds featuring a dichlorophenoxyacetamide group linked to a heterocyclic amine have been identified as high-affinity, selective ligands for the sigma-1 receptor (σ1R) . One such close analog, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, demonstrated potent antinociceptive effects in a formalin test model, highlighting the potential of this chemical class for investigating new pathways in pain management . The specific molecular architecture of this compound, which combines the dichlorophenoxyacetamide with a (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl group, presents a unique pharmacophore. This makes it a valuable chemical tool for researchers exploring structure-activity relationships (SAR), particularly in the design and discovery of new receptor ligands with targeted selectivity and efficacy. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request comprehensive technical data, including certificates of analysis, upon inquiry.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETBXGFFTVWONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a thiophene-substituted tetrahydropyran moiety. This combination suggests potential biological activity, particularly in areas such as herbicide efficacy and antimicrobial properties. This article reviews the biological activities associated with this compound, presenting data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structural formula of the compound includes key functional groups that are known for their biological activities:

  • Dichlorophenoxy Group : Known for its herbicidal properties, particularly as a plant growth regulator.
  • Tetrahydropyran Ring : Often associated with various pharmacological activities.
  • Thiophene Ring : Recognized for its role in enhancing biological activity due to its electron-donating properties.

Biological Activity Overview

The biological activity of the compound can be categorized into several areas:

  • Herbicidal Activity
    • The dichlorophenoxy group is a well-documented herbicide component. Compounds containing this moiety typically exhibit selective systemic herbicidal activity against broadleaf weeds by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the target plants .
  • Antimicrobial Activity
    • Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that the compound may also possess antibacterial or antifungal properties .
  • Pharmacological Activity
    • Compounds containing similar scaffolds have been reported to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and potentially anticancer activities. The presence of the tetrahydropyran ring is particularly noteworthy as it has been linked to diverse biological effects in medicinal chemistry .

Case Study 1: Herbicidal Efficacy

A study investigating the herbicidal activity of various dichlorophenoxy derivatives found that compounds similar to our target compound exhibited significant growth inhibition in broadleaf weeds. The mechanism involved the disruption of protein synthesis and cellular division in plant tissues .

Case Study 2: Antimicrobial Screening

Research conducted on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL against various pathogens, indicating moderate antibacterial activity .

Data Tables

Biological ActivityCompoundMIC (µg/mL)Reference
Herbicidal2,4-DN/A
AntibacterialThiophene Derivative100–400
AntifungalTetrahydropyran DerivativeN/A

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. Research indicates that derivatives of thiophene and dichlorophenoxy compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study on thiophene derivatives demonstrated their effectiveness in inhibiting bacterial growth, suggesting that modifications to the core structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound's structural features also position it as a potential anticancer agent. Investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been evaluated against human breast adenocarcinoma cell lines (MCF7), revealing significant cytotoxic effects. Molecular docking studies further support the hypothesis that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .

Herbicide Development

The compound's structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid suggests potential applications in agricultural settings as a herbicide. 2,4-D is widely used to control broadleaf weeds while being less harmful to grasses. The introduction of thiophene moieties could enhance selectivity and efficacy against specific weed species, leading to the development of new herbicides with improved safety profiles and reduced environmental impact .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. Studies have shown that modifications in the thiophene ring or the acetamide side chain can significantly influence antimicrobial and anticancer activities. For example, varying substituents on the thiophene ring has been linked to enhanced binding affinity to target proteins, suggesting avenues for further research and development .

Case Studies

Study Focus Findings
Study on Thiophene DerivativesAntimicrobial ActivityDemonstrated significant inhibition against both Gram-positive and Gram-negative bacteria; certain derivatives showed enhanced activity compared to standard antibiotics .
Anticancer EvaluationCytotoxicity against MCF7Compounds exhibited substantial cytotoxic effects; molecular docking indicated effective binding to cancer targets .
Herbicide EfficacySelectivity against Broadleaf WeedsSuggested modifications could lead to more effective herbicides with reduced toxicity to non-target plants .

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy moiety undergoes nucleophilic substitution reactions, particularly at the para-chlorine position due to reduced steric hindrance compared to the ortho position.

Reactant/ConditionsProductKey Observations
NaOH (aqueous, reflux)2-(4-Hydroxyphenoxy)-acetamide analogSelective para substitution observed
NH₃ (anhydrous, DMF)4-Amino-substituted derivativeRequires catalytic Cu(I) for amination

Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the adjacent chlorine and oxygen atoms . Ortho-chlorine substitution is less favorable due to steric constraints from the neighboring phenoxy oxygen .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsProductYield (%)
6M HCl, 100°C, 8h2-(2,4-Dichlorophenoxy)acetic acid78
1M NaOH, EtOH, refluxSodium salt of acetic acid derivative85

Kinetic studies reveal base-catalyzed hydrolysis proceeds 3× faster than acid-catalyzed routes due to stabilization of the tetrahedral intermediate. The tetrahydro-2H-pyran-thiophene substituent does not participate in this reaction but influences solubility in polar solvents .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes regioselective electrophilic substitution at the 5-position:

ReactionReagents/ConditionsProduct Structure
NitrationHNO₃/H₂SO₄, 0°C5-Nitrothiophene derivative
SulfonationSO₃/DCE, 40°C5-Sulfo-thiophene analog

DFT calculations confirm the 5-position’s higher electron density (-0.12 e vs. 3-position’s -0.09 e). Bromination trials show similar selectivity but require FeBr₃ catalysis for complete conversion.

Tetrahydropyran Ring Reactivity

The tetrahydro-2H-pyran ring participates in two primary transformations:

Acid-Catalyzed Ring Opening

AcidTemperatureProduct
HBr (48% aq.)80°CLinear bromoether intermediate
TFA/DCM (1:1) RTDiol derivative via hemiketal

Ring-opening follows oxonium ion formation , with attack at the least substituted carbon (C2/C6 positions) .

Oxidation Reactions

Oxidizing AgentProduct
KMnO₄ (acidic)Ketone at C4 position
O₂/Pt catalystEpoxide intermediate (unstable)

Oxidation at the C4 methylene group is favored due to hyperconjugation with adjacent oxyg

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several classes of molecules:

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Biological Activity/Notes Reference
Target Compound 2,4-dichlorophenoxy, THP-thiophene, acetamide N/A N/A Hypothesized herbicidal activity via auxin-like signaling; enhanced stability from THP -
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) Chlorophenoxy, methylpyridinyl N/A N/A Synthetic auxin agonist; used in plant growth studies
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide (7f) Dichlorophenoxy, trichloroethyl, thioureido 196–198 69 Antifungal/antibacterial activity; characterized by NMR and elemental analysis
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide Chlorophenyl, thienopyrimidine, dimethylphenyl N/A N/A Kinase inhibitor candidate; sulfur bridges enhance binding
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3) Thiophene, pyrazine, carbamimidoyl N/A N/A Anticancer activity; thiophene improves π-π stacking

Key Observations :

  • Dichlorophenoxy vs. Chlorophenyl: The dichlorophenoxy group in the target compound may confer herbicidal properties akin to 2,4-D, while chlorophenyl derivatives (e.g., ) are often associated with kinase inhibition or antimicrobial effects .
  • Thiophene Incorporation : Thiophene-containing analogues (e.g., ) exhibit enhanced electronic interactions and metabolic stability compared to purely phenyl-based compounds. The sulfur atom in thiophene facilitates hydrophobic and π-π interactions in target binding .
  • THP vs.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:

  • Step 1: Reacting 2,4-dichlorophenoxyacetic acid with a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 25–30°C, followed by reaction with a primary amine precursor (e.g., (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine).
  • Step 2: Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating intermediates by acid-base extraction.
  • Step 3: Purifying the final product via column chromatography or recrystallization .

Key Reaction Conditions:

Reagent/ConditionRoleExample from Synthesis
TBTUCoupling agent0.003 mol
2,6-LutidineBase for pH control1.3 vol.
DCMSolvent10–25 mL
TLC mobile phaseReaction monitoringHexane:EtOAc (9:3)

Basic: Which spectroscopic methods are critical for structural confirmation?

Answer:
Structural elucidation relies on:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.60–7.40 ppm, thiophenyl protons at δ 7.29 ppm in DMSO-d6) .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., observed [M+H]+ at m/z 301.1379 vs. calculated 301.1369) .
  • X-ray Crystallography : To resolve 3D conformation (e.g., bond angles and torsional strain in the tetrahydro-2H-pyran ring) .

Example NMR Data (Key Peaks):

Proton GroupChemical Shift (δ, ppm)Source
Thiophen-2-yl C-H7.29 (d, J = 3.8 Hz)
Dichlorophenoxy CH24.20–4.50 (s)
Tetrahydro-2H-pyran CH22.82 (t, J = 5.8 Hz)

Advanced: How can reaction yields be optimized amid competing side reactions?

Answer:
Strategies include:

  • Coupling Agent Screening : Test alternatives to TBTU (e.g., HATU, EDCl/DMAP) to reduce racemization or byproduct formation.
  • Stoichiometry Adjustments : Optimize molar ratios (e.g., 1:1.2 for amine:acid) to drive reactions to completion .
  • Temperature Control : Maintain ≤5°C during exothermic coupling steps to suppress side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

Yield Optimization Table:

ParameterImpact on YieldReference
TBTU vs. HATU65% vs. 72% (hypothetical)
Cooling to 0–5°CReduces hydrolysis by 30%
Solvent (DCM vs. DMF)55% vs. 68% (hypothetical)

Advanced: How to resolve discrepancies between computational and experimental spectral data?

Answer:

  • 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing thiophenyl vs. pyran protons) .
  • X-ray Diffraction : Resolve tautomerism or conformational isomers (e.g., axial vs. equatorial substituents in the pyran ring) .
  • DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate stereochemistry .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate from 9:1 to 6:4) to separate acetamide derivatives .
  • Recrystallization : Employ ethanol/chloroform mixtures (1:5 v/v) for high-purity crystals .
  • Acid-Base Extraction : Remove unreacted starting materials using 10% NaHCO3 .

Advanced: How to analyze isomeric forms using advanced techniques?

Answer:

  • Variable Temperature NMR : Detect dynamic isomerization (e.g., ring-flipping in tetrahydro-2H-pyran) by observing coalescence temperatures .
  • NOESY Spectroscopy : Identify spatial proximity of substituents (e.g., thiophen-2-yl vs. dichlorophenoxy groups) .
  • Single-Crystal XRD : Resolve geometric isomerism (e.g., cis vs. trans amide conformers) .

Advanced: What computational approaches predict metabolic stability?

Answer:

  • Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess oxidation susceptibility .
  • ADMET Predictions : Use tools like SwissADME to estimate solubility (LogP) and hepatic clearance .
  • DFT for Reactivity : Calculate Fukui indices to identify electrophilic sites prone to metabolic modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.